Cyclapolin 9

Beschreibung

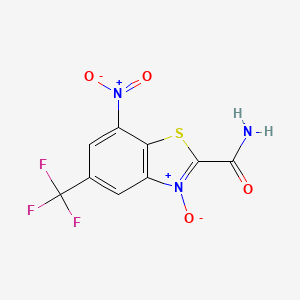

Structure

3D Structure

Eigenschaften

IUPAC Name |

7-nitro-3-oxido-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F3N3O4S/c10-9(11,12)3-1-4-6(5(2-3)15(18)19)20-8(7(13)16)14(4)17/h1-2H,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHFLXKUKCSDMLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1[N+](=C(S2)C(=O)N)[O-])[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclapolin 9: A Technical Guide on its Mechanism of Action as a Potent IKKβ Inhibitor in the NF-κB Signaling Pathway

Abstract

Cyclapolin 9 is a novel small molecule inhibitor demonstrating high potency and selectivity for IκB kinase beta (IKKβ), a critical kinase in the canonical nuclear factor-kappa B (NF-κB) signaling cascade. This pathway is a cornerstone of the inflammatory response and is implicated in numerous pathologies, including chronic inflammatory diseases and oncology. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with IKKβ, its effect on downstream signaling events, and its ultimate impact on cellular function. The included experimental data, protocols, and pathway diagrams offer a technical foundation for further research and development.

Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The primary mechanism of action for this compound is the direct and selective inhibition of IKKβ. In the canonical NF-κB pathway, stimuli such as tumor necrosis factor-alpha (TNFα) lead to the activation of the IKK complex, which comprises IKKα, IKKβ, and the regulatory subunit NEMO. IKKβ-mediated phosphorylation of the inhibitory protein IκBα targets it for ubiquitination and subsequent proteasomal degradation. This event unmasks the nuclear localization signal on the p65/p50 NF-κB dimer, facilitating its translocation into the nucleus, where it binds to κB sites on DNA and initiates the transcription of pro-inflammatory and pro-survival genes.

This compound acts as an ATP-competitive inhibitor of IKKβ, preventing the phosphorylation of IκBα. This action stabilizes the IκBα-NF-κB complex in the cytoplasm, effectively blocking NF-κB nuclear translocation and subsequent gene transcription.

The Cellular Target of Cyclapolin 9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a small molecule inhibitor that has been identified as a potent and selective agent with significant implications for cell cycle research and oncology drug development. This technical guide provides an in-depth overview of the cellular target of this compound, including quantitative data on its inhibitory activity, detailed experimental protocols for target identification and validation, and a comprehensive look at the associated signaling pathways.

The Cellular Target: Polo-like Kinase 1 (PLK1)

The primary cellular target of this compound is Polo-like kinase 1 (PLK1) , a key serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] PLK1 is involved in multiple mitotic events, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][3][4] Its activity is tightly regulated, peaking during the G2/M phase of the cell cycle.[1] Dysregulation and overexpression of PLK1 are frequently observed in various human cancers, making it an attractive target for therapeutic intervention.

This compound acts as an ATP-competitive inhibitor of PLK1.[2] It binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates.[5] This inhibition of PLK1's catalytic activity leads to mitotic arrest and, ultimately, apoptosis in cancer cells. The proposed binding mode of this compound within the PLK1 active site involves hydrogen bonding with the residue Cys133 and hydrophobic interactions with Phe183.[5]

Quantitative Data: Inhibitory Potency

This compound exhibits potent and selective inhibition of PLK1. The following table summarizes its inhibitory activity and provides a comparison with other well-characterized PLK1 inhibitors.

| Inhibitor | Target | IC50 | Ki | Mechanism of Action |

| This compound | PLK1 | 500 nM[1][2] | Not Reported | ATP-competitive[2] |

| BI 2536 | PLK1 | 0.83 nM[6] | Not Reported | ATP-competitive |

| Volasertib (BI 6727) | PLK1 | 0.87 nM[6][7] | Not Reported | ATP-competitive[7] |

| GSK461364 | PLK1 | Not Reported | 2.2 nM[6] | ATP-competitive |

| Rigosertib (ON-01910) | PLK1 | 9 nM[6] | Not Reported | Non-ATP-competitive |

PLK1 Signaling Pathway

PLK1 functions as a central node in the intricate signaling network that governs mitotic progression. Its activation and downstream effects are tightly controlled by a cascade of phosphorylation events.

The activation of PLK1 is initiated by Aurora A kinase, in conjunction with its cofactor Bora, which phosphorylates PLK1 on Threonine 210 in its T-loop.[8][9] Once activated, PLK1 phosphorylates a multitude of downstream substrates to drive mitosis.[1][8] Key substrates include:

-

Cdc25C: PLK1 phosphorylates and activates the phosphatase Cdc25C, which in turn removes inhibitory phosphates from CDK1, a core component of the Maturation Promoting Factor (MPF), thereby promoting mitotic entry.[10][11]

-

Wee1 and Myt1: Conversely, PLK1 phosphorylates and inhibits the kinases Wee1 and Myt1, which are responsible for the inhibitory phosphorylation of CDK1.[9][12]

-

Emi1: PLK1 phosphorylates the Anaphase-Promoting Complex/Cyclosome (APC/C) inhibitor, Emi1, targeting it for degradation. This allows for the activation of the APC/C.[13]

-

APC/C Subunits: PLK1 can also directly phosphorylate subunits of the APC/C, contributing to its activation.[3] The active APC/C then targets key mitotic proteins, such as securin and cyclin B, for degradation, allowing for the onset of anaphase and subsequent mitotic exit.

Experimental Protocols

Target Validation Workflow

Validating that PLK1 is the direct target of this compound in a cellular context is a critical step. This can be achieved through a combination of biochemical and cell-based assays. A general workflow for target validation using a chemical probe like this compound is outlined below.

References

- 1. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. Discovery and development of the Polo-like kinase inhibitor volasertib in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. oncotarget.com [oncotarget.com]

- 9. Polo-like kinase-activating kinases: Aurora A, Aurora B and what else? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. epibrain.info [epibrain.info]

- 12. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 13. Plk1 Regulates Activation of the Anaphase Promoting Complex by Phosphorylating and Triggering SCFβTrCP-dependent Destruction of the APC Inhibitor Emi1 - PMC [pmc.ncbi.nlm.nih.gov]

Cyclapolin 9: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. Its discovery through virtual screening and subsequent characterization have positioned it as a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics. This document provides an in-depth technical overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and data presented for comparative analysis.

Discovery and Initial Characterization

This compound was identified as a potent inhibitor of PLK1 through a virtual screening campaign aimed at discovering novel ATP-competitive inhibitors.[1] The discovery was first reported by McInnes and colleagues in 2006.[1] This compound emerged from a series of benzothiazole N-oxides, with this compound demonstrating significant inhibitory activity against PLK1.

Initial findings highlighted:

-

Potency: this compound exhibits a half-maximal inhibitory concentration (IC50) of 500 nM against PLK1 in biochemical assays.[1][2]

-

Selectivity: It is reported to be inactive against other kinases, suggesting a high degree of selectivity for PLK1.[2]

-

Mechanism of Action: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain.[1][2] The proposed binding mode involves a crucial hydrogen bonding interaction with the cysteine residue at position 133 (Cys133) of PLK1.[1]

The discovery of this compound and its congeners provided a novel scaffold for the development of PLK1 inhibitors.

Chemical Synthesis

A potential synthetic workflow is outlined below:

Experimental Protocols (Inferred)

Protocol for the Synthesis of 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one (Key Intermediate):

This protocol is based on the reported synthesis of the parent compound.[3]

-

Synthesis of 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride: 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid is reacted with thionyl chloride to yield the corresponding acid chloride.

-

Formation of the isothiocyanate: The acid chloride is then reacted with ammonium thiocyanate to form 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl isothiocyanate.

-

Cyclization: The isothiocyanate is subjected to cyclization conditions, likely involving a base, to yield 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one.

Protocol for the Synthesis of this compound:

-

Carboxamidation: The intermediate, 7-Nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one, would undergo a reaction to introduce the carboxamide group at the 2-position. This could potentially be achieved through reaction with an appropriate carbonylating agent followed by treatment with ammonia.

-

N-Oxidation: The resulting benzothiazolecarboxamide would then be subjected to N-oxidation to yield the final product, this compound. A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Biological Activity and Data

This compound's primary biological activity is the potent and selective inhibition of PLK1. This inhibition leads to disruptions in mitotic processes, ultimately triggering cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 500 nM | PLK1 | Biochemical Assay | [1][2] |

| Kinase Selectivity | Inactive against other tested kinases | - | Kinase Panel Screen | [2] |

Experimental Protocols

PLK1 Kinase Inhibition Assay (Example Protocol):

This protocol is a generalized example based on common kinase assay methodologies.

-

Reaction Setup: A reaction mixture is prepared containing recombinant human PLK1 enzyme, a suitable substrate (e.g., casein), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

-

Inhibitor Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.

-

Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Detection: The amount of ATP consumed or product formed is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

Data Analysis: The luminescence signal is measured, and the IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (Example Protocol):

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with increasing concentrations of this compound for a specified duration (e.g., 72 hours).

-

Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The absorbance or luminescence is measured, and the GI50 (concentration for 50% growth inhibition) is calculated.

Signaling Pathway

PLK1 plays a pivotal role in multiple stages of mitosis. Inhibition of PLK1 by this compound disrupts these processes, leading to mitotic arrest and apoptosis. The following diagram illustrates the key downstream effects of PLK1 inhibition.

Conclusion

This compound is a significant discovery in the field of PLK1 inhibition. Its well-defined mechanism of action, potency, and selectivity make it an invaluable research tool for dissecting the complex roles of PLK1 in cell cycle regulation and tumorigenesis. While further development would be required for clinical applications, the benzothiazole N-oxide scaffold of this compound provides a promising foundation for the design of next-generation PLK1 inhibitors with improved therapeutic potential. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and synthesis of this important molecule.

References

The Biological Activity of Cyclapolin 9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitotic progression. By targeting the highly conserved kinase domain of PLK1, this compound effectively disrupts multiple stages of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the biological activity of this compound, including its mechanism of action, effects on cellular signaling pathways, and quantitative data from relevant in vitro assays. Detailed experimental protocols and visual representations of key pathways and workflows are presented to facilitate further research and drug development efforts centered on this promising anti-cancer compound.

Core Mechanism of Action: Inhibition of Polo-like Kinase 1

This compound functions as a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle. Its mechanism is ATP-competitive, meaning it binds to the ATP-binding pocket of the PLK1 kinase domain, preventing the phosphorylation of downstream substrates essential for mitotic progression. The inhibition of PLK1 by this compound disrupts several key mitotic events, including centrosome maturation, spindle formation, and chromosome segregation.[1][2] This ultimately leads to a mitotic block, primarily at the G2/M phase of the cell cycle, and triggers the intrinsic apoptotic pathway in cancer cells.[3][4]

Quantitative Data Presentation

The following tables summarize the quantitative data regarding the biological activity of this compound and other PLK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against PLK1

| Parameter | Value | Reference |

| IC50 | 500 nM |

Table 2: IC50 Values of a PLK1 Inhibitor (BI 2536) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT116 | Colon Carcinoma | 1-10 | [5] |

| HeLa | Cervical Cancer | 1-10 | [5] |

| NCI-H460 | Non-Small Cell Lung Cancer | 1-10 | [6] |

| A549 | Non-Small Cell Lung Cancer | 10-100 | [7] |

| MCF7 | Breast Cancer | 10-100 | [8] |

Table 3: Effect of a PLK1 Inhibitor on Cell Cycle Distribution in AGS Gastric Cancer Cells

| Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Control | 65.4% | 23.0% | 11.6% | [3] |

| 5% CKBM (Natural Product with G2/M arrest) | 58.8% | 20.6% | 20.6% | [3] |

| 15% CKBM (Natural Product with G2/M arrest) | 34.2% | 15.3% | 50.5% | [3] |

Note: Quantitative data for this compound's effect on cell cycle distribution is not specified in the search results. The provided data illustrates the typical G2/M arrest induced by compounds targeting mitotic progression.

Table 4: Apoptosis Induction by a PLK1 Inhibitor in Cancer Cells

| Cell Line | Treatment | % Apoptotic Cells | Reference |

| HepG2 | CM derivative (induces apoptosis) | 41.66% ± 2.403 | [9] |

| A549 | CM derivative (induces apoptosis) | 33.78% ± 1.89 | [9] |

Note: Specific quantitative data on the percentage of apoptotic cells induced by this compound is not available in the provided search results. The data presented is from a compound known to induce apoptosis and serves as an illustrative example.

Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the PLK1-mediated mitotic progression pathway. Furthermore, emerging evidence suggests a crosstalk between PLK1 and the STAT3 signaling pathway, which is crucial for cancer cell survival and proliferation.

PLK1 Signaling Pathway in Mitosis

PLK1 is a master regulator of mitosis, phosphorylating a multitude of substrates to ensure the timely and accurate execution of cell division. Key functions of PLK1 in mitosis that are inhibited by this compound include:

-

G2/M Transition: PLK1 activates the Cdc25C phosphatase, which in turn dephosphorylates and activates the Cyclin B-Cdk1 complex, the master initiator of mitosis.[2][10]

-

Centrosome Maturation and Spindle Assembly: PLK1 is essential for the recruitment of γ-tubulin and other proteins to the centrosomes, promoting their maturation and the formation of a bipolar spindle.[1][11]

-

Chromosome Segregation: PLK1 phosphorylates components of the cohesin complex, facilitating the separation of sister chromatids during anaphase.[12]

-

Cytokinesis: PLK1 localizes to the central spindle and midbody during late mitosis, where it regulates the final steps of cell division.[2]

Inhibition of these processes by this compound leads to mitotic arrest, characterized by condensed chromosomes and abnormal spindle formation, ultimately triggering apoptosis.

Crosstalk with the STAT3 Signaling Pathway

Recent studies have revealed a reciprocal activation loop between PLK1 and Signal Transducer and Activator of Transcription 3 (STAT3).[7][13] STAT3 is a transcription factor that, when constitutively activated, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis.

The key aspects of the PLK1-STAT3 interplay are:

-

STAT3 activates PLK1 transcription: Activated STAT3 can directly bind to the promoter of the PLK1 gene, leading to its increased expression.[13]

-

PLK1 promotes STAT3 activation: PLK1 can phosphorylate and activate STAT3, creating a positive feedback loop that sustains the pro-survival signaling.[7][14]

By inhibiting PLK1, this compound can disrupt this feedback loop, leading to the downregulation of STAT3 activity and its target genes, thereby contributing to its anti-cancer effects.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative chemical proteomics reveals a Plk1 inhibitor-compromised cell death pathway in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plk1 promotes the migration of human lung adenocarcinoma epithelial cells via STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Reciprocal activation between PLK1 and Stat3 contributes to survival and proliferation of esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

The Structure-Activity Relationship of Cyclapolin 9: A Technical Guide to a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Dated: November 6, 2025

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis. Its discovery has paved the way for the exploration of a novel class of anticancer agents based on a benzothiazole N-oxide scaffold. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, presenting key quantitative data, detailed experimental methodologies, and a visualization of the relevant biological pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers engaged in the development of PLK1 inhibitors for therapeutic applications.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for anticancer drug discovery.

This compound emerged from a structure-guided drug design effort as a potent inhibitor of PLK1 with a half-maximal inhibitory concentration (IC50) of 500 nM.[1][2] It belongs to a series of compounds, the "cyclapolins," which are characterized by a benzothiazole N-oxide core.[2] Subsequent optimization of this scaffold led to the development of even more potent analogs, highlighting a clear and consistent structure-activity relationship.[2] This guide will dissect the key structural features of the cyclapolin series that govern their inhibitory activity against PLK1.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the available quantitative data for this compound and a key analog, Cyclapolin 1, demonstrating the impact of structural modifications on PLK1 inhibitory potency.

| Compound ID | Structure | PLK1 IC50 (nM) |

| This compound | 2-(5-methyl-1-oxidobenzo[d]thiazol-2-yl)aniline | 500[1][2] |

| Cyclapolin 1 | 2-(1-oxidobenzo[d]thiazol-2-yl)aniline | 2[2] |

Key SAR Observations:

-

The core benzothiazole N-oxide scaffold is essential for activity.

-

The nature and position of substituents on the benzothiazole ring system significantly influence potency. The removal of the methyl group at the 5-position of the benzothiazole ring in this compound to give Cyclapolin 1 results in a dramatic 250-fold increase in inhibitory activity. This suggests that this position is sensitive to steric bulk, and a smaller or no substituent is preferred for optimal interaction with the PLK1 active site.

Mechanism of Action and Binding Mode

This compound and its analogs are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the PLK1 kinase domain, preventing the natural substrate, ATP, from binding and thus inhibiting the kinase's phosphorylating activity.

The proposed binding mode of this compound within the PLK1 active site reveals key interactions:

-

Hydrogen Bonding: A crucial hydrogen bond is formed between the N-oxide oxygen of the benzothiazole core and the backbone amide of Cysteine 133 (Cys133).[2]

-

Hydrophobic Interactions: The aromatic rings of the benzothiazole and the aniline moieties engage in hydrophobic interactions with residues lining the ATP-binding pocket, including Phenylalanine 183 (Phe183).[2]

These interactions anchor the inhibitor in the active site and are critical for its inhibitory potency. The significant increase in potency observed with Cyclapolin 1 suggests that the absence of the methyl group allows for a more favorable conformation and/or enhanced interactions within the binding pocket.

Signaling Pathway

PLK1 is a master regulator of the cell cycle, particularly during mitosis. Its inhibition by compounds like this compound disrupts the normal progression of cell division, leading to mitotic arrest and ultimately apoptosis in cancer cells. The following diagram illustrates a simplified overview of the PLK1 signaling pathway and the point of intervention by this compound.

Caption: Simplified PLK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following is a representative protocol for a Polo-like kinase 1 (PLK1) inhibition assay, based on methodologies commonly used in the field and consistent with the discovery of the cyclapolin series.

Objective: To determine the in vitro inhibitory activity of test compounds against human PLK1 kinase.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., dephosphorylated casein or a specific peptide substrate)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in the kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <= 1%).

-

Assay Reaction Setup:

-

Add 1 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2 µL of PLK1 enzyme solution (pre-diluted in kinase buffer) to each well, except for the negative control wells.

-

Add 2 µL of a substrate/ATP mixture (pre-mixed in kinase buffer) to all wells to initiate the kinase reaction. The final concentrations of ATP and substrate should be at or near their respective Km values.

-

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Detection of Kinase Activity:

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system. This typically involves a two-step process:

-

Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

-

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for the in vitro PLK1 kinase inhibition assay.

Conclusion

The Cyclapolin series of benzothiazole N-oxides represents a significant class of PLK1 inhibitors with demonstrated potent and selective activity. The structure-activity relationship is heavily influenced by substitutions on the benzothiazole core, as evidenced by the substantial increase in potency when modifying this compound to Cyclapolin 1. The ATP-competitive mechanism of action, coupled with specific interactions within the kinase domain, provides a solid foundation for the rational design of next-generation PLK1 inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of these promising therapeutic candidates.

References

The Role of Cyclapolin 9 in Cell Cycle Regulation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclapolin 9 has emerged as a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis. This technical guide provides a comprehensive overview of the role of this compound in cell cycle regulation, with a focus on its mechanism of action, quantitative effects on cell cycle progression and apoptosis, and detailed experimental protocols. Through its ATP-competitive inhibition of PLK1, this compound induces mitotic arrest, primarily at the G2/M phase, leading to characteristic mitotic spindle abnormalities and ultimately, apoptotic cell death in cancer cells. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology and oncology drug development, providing the foundational knowledge and practical methodologies for investigating and harnessing the therapeutic potential of PLK1 inhibition.

Introduction to this compound and its Target: PLK1

The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. A key family of regulators in this process are the Polo-like kinases (PLKs), with PLK1 being the most extensively studied member. PLK1 plays a pivotal role in the initiation, progression, and completion of mitosis. Its functions include centrosome maturation, bipolar spindle formation, chromosome segregation, and cytokinesis. Given its critical role in cell division and its frequent overexpression in various human cancers, PLK1 has become an attractive target for anti-cancer drug development.

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for PLK1. It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the PLK1 kinase domain and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest and subsequent cell death, particularly in rapidly dividing cancer cells.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the kinase activity of PLK1. This inhibition is achieved through competition with ATP for binding to the active site of the enzyme.

Signaling Pathway of PLK1 Inhibition by this compound

Caption: Inhibition of PLK1 by this compound disrupts key mitotic events.

By inhibiting PLK1, this compound prevents the activation of Cdc25C and the inhibition of Wee1, both of which are crucial for the activation of the Cyclin B1/CDK1 complex, the master regulator of mitotic entry. This disruption leads to a failure in the G2/M checkpoint and subsequent mitotic processes.

Quantitative Data on the Effects of this compound

The biological effects of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data available.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type |

| PLK1 | 500 | ATP-competitive kinase assay |

Table 2: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 72 hrs | Assay Type | Reference |

| A549 | Lung Carcinoma | 24.8 | MTT assay | [1] |

| HeLa | Cervical Cancer | 6.6 | MTT assay | [1] |

| HT-29 | Colorectal Adenocarcinoma | 7.7 | MTT assay | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in cell cycle regulation.

PLK1 Kinase Assay

This protocol is adapted for determining the in vitro inhibitory activity of this compound against PLK1.

Materials:

-

Recombinant human PLK1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

PLK1 substrate (e.g., Casein or a specific peptide substrate)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).

-

Add 2 µL of PLK1 enzyme solution (concentration to be optimized).

-

Add 2 µL of a mix containing the PLK1 substrate and ATP at their final desired concentrations.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.

Cell Viability (MTT) Assay

This protocol measures the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, HeLa, HT-29)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (or similar)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with different concentrations of this compound or DMSO for a specified time (e.g., 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Immunofluorescence Microscopy of the Mitotic Spindle

This protocol allows for the visualization of mitotic spindle defects induced by this compound.

Materials:

-

Cancer cell lines

-

Coverslips

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

4% Paraformaldehyde in PBS

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against α-tubulin

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips in a 24-well plate and allow them to adhere.

-

Treat the cells with this compound or DMSO for a predetermined time to induce mitotic arrest.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific binding with blocking buffer for 1 hour.

-

Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Visualizations of Signaling Pathways and Experimental Workflows

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for evaluating this compound's biological activity.

Conclusion

This compound is a valuable research tool for studying the intricate functions of PLK1 in cell cycle regulation. Its potent and selective inhibitory action provides a means to dissect the molecular mechanisms underlying mitotic progression. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers to investigate the effects of this compound and other PLK1 inhibitors. Further research focusing on the in vivo efficacy and safety of this compound derivatives could pave the way for novel therapeutic strategies targeting PLK1 in cancer. The continued exploration of PLK1 inhibitors like this compound holds significant promise for advancing our understanding of mitotic regulation and developing more effective cancer treatments.

References

Cyclapolin 9: A Potent PLK1 Inhibitor Inducing Mitotic Arrest

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical regulator of mitosis.[1] With an IC50 of 500 nM, this small molecule effectively induces mitotic arrest in cancer cell lines, presenting a valuable tool for cancer research and therapeutic development.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on cell cycle progression and mitotic machinery.

Introduction to this compound and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. Its overexpression is frequently observed in various human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for anticancer drug development.

This compound emerged from a structure-guided design approach to identify specific inhibitors of the PLK1 kinase domain.[3] It is characterized as a potent, selective, and ATP-competitive inhibitor.[1]

Mechanism of Action: Induction of Mitotic Arrest

This compound exerts its biological effects by directly inhibiting the catalytic activity of PLK1. By competing with ATP for the binding site on the kinase, it prevents the phosphorylation of PLK1 substrates that are essential for mitotic progression. This inhibition leads to defects in spindle formation and activation of the spindle assembly checkpoint, ultimately causing cells to arrest in mitosis. Specifically, treatment of HeLa cells with this compound has been shown to result in mitotic arrest.[2]

Signaling Pathway of PLK1 Inhibition-Induced Mitotic Arrest

The inhibition of PLK1 by this compound disrupts a cascade of phosphorylation events necessary for proper mitotic progression. A simplified representation of this pathway leading to mitotic arrest is depicted below.

Caption: Signaling pathway of this compound-induced mitotic arrest.

Quantitative Data on this compound Activity

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50) against PLK1.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | PLK1 | 500 | In vitro kinase assay | [1][2] |

Further quantitative data on the percentage of cells arrested in mitosis at various concentrations and time points would be crucial for a comprehensive understanding of its cellular effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Culture and Treatment

HeLa cells are a commonly used model for studying the effects of PLK1 inhibitors.

-

Cell Line: HeLa (human cervical cancer)

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to the desired final concentration in the culture medium. A vehicle control (DMSO) should be run in parallel.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle.

-

Protocol:

-

Seed HeLa cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 24 hours).

-

Harvest cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells in 70% ethanol at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The percentage of cells in G1, S, and G2/M phases is determined by analyzing the DNA content histograms.

Caption: Experimental workflow for cell cycle analysis.

Immunofluorescence Microscopy

This technique is used to visualize the effects of this compound on the mitotic spindle and cellular morphology.

-

Protocol:

-

Grow HeLa cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound or DMSO.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against α-tubulin overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the DNA with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Western Blotting

Western blotting is used to analyze the levels of key mitotic proteins.

-

Protocol:

-

Treat HeLa cells with this compound or DMSO and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-PLK1) overnight at 4°C.

-

Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Expected Outcomes and Interpretation

-

Cell Cycle Analysis: Treatment with this compound is expected to cause a dose-dependent increase in the percentage of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.

-

Immunofluorescence: Visualization of this compound-treated cells is expected to reveal an increased number of cells with condensed chromosomes and abnormal mitotic spindles, such as monopolar or multipolar spindles.

-

Western Blotting: Inhibition of PLK1 by this compound may lead to changes in the levels and phosphorylation status of downstream targets. For instance, a decrease in the phosphorylation of PLK1 substrates and an accumulation of mitotic proteins like Cyclin B1 would be consistent with mitotic arrest.

Conclusion

This compound is a valuable chemical probe for studying the roles of PLK1 in mitosis. Its ability to induce a robust mitotic arrest makes it a promising candidate for further investigation in the context of cancer therapy. The experimental protocols and expected outcomes detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies of cell cycle regulation and for professionals in the field of drug development to assess its therapeutic potential.

References

Methodological & Application

Determining the IC50 of Cyclapolin 9 in Cancer Cells: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Cyclapolin 9, a potent and selective inhibitor of Polo-like kinase 1 (PLK1), in cancer cells. A comprehensive experimental protocol for a common cell viability assay (MTT) is provided, along with a summary of the known IC50 value for this compound. Furthermore, a diagram of the PLK1 signaling pathway is included to illustrate the mechanism of action of this compound. This guide is intended to assist researchers in accurately assessing the in vitro potency of this compound against various cancer cell lines.

Introduction

This compound is a small molecule inhibitor that demonstrates high selectivity for Polo-like kinase 1 (PLK1), a key regulator of multiple stages of mitosis.[1][2][3] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2] By inhibiting PLK1, this compound disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][3] The determination of the IC50 value is a critical step in the preclinical evaluation of anticancer compounds, providing a quantitative measure of their potency.[4][5] This document outlines a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability.[6]

Data Presentation

Table 1: Reported IC50 Value of this compound

| Compound | Target | IC50 (nM) |

| This compound | PLK1 | 500 |

Note: This value may vary depending on the cancer cell line, experimental conditions, and assay method used.

Experimental Protocols

This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cells using the MTT assay.

Materials:

-

This compound

-

Adherent cancer cell line of choice

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the IC50 of this compound.

Procedure:

-

Cell Seeding:

-

Culture the chosen adherent cancer cell line in a T-75 flask until it reaches 70-80% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cell suspension to the optimal seeding density (typically 1,000-10,000 cells/well) and seed 100 µL into each well of a 96-well plate.

-

Incubate the plate overnight in a CO2 incubator to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., a 10-point dilution series). It is advisable to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (typically 48 or 72 hours) in a CO2 incubator.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution of the crystals.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each drug concentration using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) with appropriate software (e.g., GraphPad Prism).

-

Signaling Pathway

This compound exerts its anticancer effects by targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in regulating the cell cycle.

PLK1 Signaling Pathway Diagram:

Caption: The role of PLK1 in the G2/M transition and its inhibition by this compound.

PLK1 is activated in late G2 phase and is essential for the G2/M transition, centrosome maturation, spindle formation, and cytokinesis.[2][3][7] The activation of PLK1 is a critical step for the activation of the Cdc25 phosphatase, which in turn activates the CDK1/Cyclin B complex, the master regulator of mitotic entry.[7] this compound, as a PLK1 inhibitor, binds to the ATP-binding pocket of PLK1, preventing its kinase activity. This inhibition disrupts the downstream signaling cascade, leading to a failure in mitotic progression and ultimately inducing cell death in rapidly dividing cancer cells.

References

- 1. rsc.org [rsc.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. PLK1 inhibition delays mitotic entry revealing changes to the phosphoproteome of mammalian cells early in division - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of PLK1 Inhibition by Cyclapolin 9

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1][2] Its overexpression is frequently observed in various human cancers, making it a promising target for cancer therapy. Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of PLK1 with an IC50 of 500 nM.[1] This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibition of PLK1 by this compound, including methods for cell treatment, protein extraction, and immunodetection of PLK1 and its downstream targets.

Data Presentation: Quantitative Analysis of PLK1 Inhibition

The following table summarizes representative quantitative data from a dose-response experiment analyzing the effect of this compound on PLK1 activity. This data is illustrative and demonstrates the expected outcome of a Western blot experiment followed by densitometric analysis. Results may vary depending on the cell line and experimental conditions.

| This compound Concentration (µM) | Relative p-PLK1 (Thr210) Level (%) | Relative Total PLK1 Level (%) | Relative p-CDC25C (Ser198) Level (%) |

| 0 (Vehicle Control) | 100 | 100 | 100 |

| 0.5 | 75 | 98 | 80 |

| 1.0 | 48 | 95 | 55 |

| 3.0 | 15 | 92 | 20 |

| 5.0 | 8 | 90 | 10 |

Table 1: Representative Quantitative Western Blot Analysis of PLK1 Inhibition by this compound. The data illustrates a dose-dependent decrease in the phosphorylation of PLK1 at Threonine 210 and its downstream target CDC25C at Serine 198, with minimal impact on total PLK1 protein levels.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing cells and treating them with this compound to assess PLK1 inhibition.

Materials:

-

Cancer cell line of interest (e.g., HeLa, U2OS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells overnight to allow for attachment.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 3, 5 µM). Prepare a vehicle control with the same concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 2, 6, 12, or 24 hours). A 3 µM concentration for a duration relevant to the biological question is a common starting point.

-

After incubation, proceed immediately to protein extraction.

Protein Extraction

This protocol describes the lysis of cells and extraction of total protein for Western blot analysis.

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Microcentrifuge (4°C)

Protocol:

-

Place the cell culture plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer to each well (e.g., 100-200 µL for a well in a 6-well plate).

-

Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant (containing the total protein) to a new pre-chilled microcentrifuge tube.

-

Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).

-

Store the protein samples at -80°C until use.

Western Blot Analysis

This protocol details the steps for separating proteins by SDS-PAGE, transferring them to a membrane, and immunodetection.

Materials:

-

Protein samples from the extraction step

-

Laemmli sample buffer (4x or 2x)

-

SDS-PAGE gels (appropriate percentage for PLK1, ~68 kDa)

-

Electrophoresis running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-PLK1, anti-phospho-PLK1 (Thr210), anti-CDC25C, anti-phospho-CDC25C (Ser198), anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway

References

Application Notes: Immunofluorescence Staining to Visualize Cellular Effects of Cyclapolin 9 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclapolin 9 is a potent, selective, and ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis.[1][2] PLK1 is essential for centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[2][3] Due to its frequent overexpression in various human cancers and its correlation with poor prognosis, PLK1 has emerged as a promising target for cancer therapy.[2][4] Inhibition of PLK1 by compounds like this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis, making it a valuable tool for both basic research and drug development.

Immunofluorescence (IF) microscopy is an indispensable technique for visualizing the subcellular localization of proteins and the morphological changes within cells. This document provides detailed application notes and protocols for using immunofluorescence staining to observe and quantify the cellular phenotypes induced by this compound treatment.

Mechanism of Action of this compound

This compound exerts its effect by binding to the ATP-binding pocket of PLK1, competitively inhibiting its kinase activity.[1][2] The activation of PLK1 is a key event for entry into mitosis, requiring phosphorylation by Aurora A kinase in conjunction with its cofactor Bora.[4] Activated PLK1 then phosphorylates and activates numerous downstream targets, including the Cdc25 phosphatase, which in turn removes inhibitory phosphates from Cyclin-dependent kinase 1 (Cdk1), triggering the G2/M transition.[5]

By inhibiting PLK1, this compound disrupts this cascade, preventing the activation of Cdk1 and causing cells to arrest in the G2/M phase of the cell cycle.[6] This arrest is often characterized by severe mitotic defects, including the collapse of spindle poles, failure of chromosome alignment at the metaphase plate, and activation of the spindle assembly checkpoint.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Progress on the Localization of PLK1 to the Kinetochore and Its Role in Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. Differential Cellular Effects of Plk1 Inhibitors Targeting the ATP-binding Domain or Polo-box Domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cyclapolin 9 in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Cyclapolin 9, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, in various in vitro experimental settings. The information is intended to assist researchers in achieving accurate and reproducible results.

Introduction to this compound

This compound is a selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a key regulator of the cell cycle. It has an IC50 of 500 nM for PLK1 and displays minimal activity against other kinases. PLK1 is a serine/threonine kinase that plays a crucial role in several mitotic processes, including centrosome maturation, spindle assembly, and cytokinesis. Overexpression of PLK1 is observed in many human cancers, making it an attractive target for cancer therapy. This compound's inhibitory action on PLK1 leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent.

Solubility of this compound

Proper solubilization of this compound is critical for accurate and reproducible experimental results. The following table summarizes the solubility of this compound in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Method |

| DMSO | 5 mg/mL (16.28 mM) | Requires ultrasonication and heating to 60°C. |

Note: It is crucial to ensure complete dissolution of the compound before use.

Preparation of this compound Stock Solutions

For in vitro experiments, this compound is typically prepared as a concentrated stock solution in DMSO. This stock solution is then further diluted in cell culture medium to the desired final concentration.

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Materials:

-

This compound powder

-

Anhydrous, sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heat block set to 60°C

-

Ultrasonic bath

-

-

Procedure:

-

Aseptically weigh the required amount of this compound powder. The molecular weight of this compound is 307.22 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.0722 mg of this compound.

-

Transfer the weighed powder to a sterile microcentrifuge tube.

-

Add the calculated volume of sterile DMSO to achieve a 10 mM concentration. For 3.0722 mg of this compound, add 1 mL of DMSO.

-

Vortex the solution vigorously for 1-2 minutes.

-

Heat the solution at 60°C for 10-15 minutes to aid dissolution.

-

Place the tube in an ultrasonic bath for 15-30 minutes to ensure complete solubilization.

-

Visually inspect the solution to confirm that no solid particles remain.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

Important Considerations for Cell Culture:

-

The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity. Some cell lines may tolerate up to 1%, but it is recommended to perform a dose-response curve for your specific cell line to determine the optimal non-toxic concentration.

-

Always include a vehicle control (medium with the same final concentration of DMSO as the treated samples) in your experiments.

In Vitro Experimental Protocols

Cell Viability Assay (e.g., using CellTiter-Glo®)

This protocol describes a method to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well, opaque-walled microplates

-

This compound stock solution (10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from nanomolar to micromolar). Remember to account for the final volume in the well.

-

Include a vehicle control (medium with the highest concentration of DMSO used in the treatments).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

Cell Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).

-

PLK1 Kinase Inhibition Assay (e.g., using ADP-Glo™)

This in vitro assay measures the direct inhibitory effect of this compound on PLK1 kinase activity.

Materials:

-

Recombinant human PLK1 enzyme

-

PLK1 substrate (e.g., casein)

-

ATP

-

This compound stock solution (10 mM in DMSO)

-

ADP-Glo™ Kinase Assay kit

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

384-well, low-volume plates

-

Luminometer

Procedure:

-

Assay Setup:

-

Prepare serial dilutions of this compound in kinase buffer at various concentrations.

-

In a 384-well plate, add 1 µL of the diluted this compound or a vehicle control (DMSO in kinase buffer).

-

Add 2 µL of a mixture containing the PLK1 enzyme and its substrate (casein) in kinase buffer.

-

To initiate the kinase reaction, add 2 µL of ATP solution in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Measurement and Analysis:

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.

-

Visualizing the Mechanism and Workflow

PLK1 Signaling Pathway in Mitosis

The following diagram illustrates the central role of PLK1 in regulating key mitotic events. This compound acts by inhibiting the kinase activity of PLK1, thereby disrupting these processes.

Caption: The role of PLK1 in the G2/M transition and mitosis.

Experimental Workflow for In Vitro Evaluation of this compound

This diagram outlines a typical workflow for assessing the in vitro efficacy of this compound.

Caption: A typical workflow for evaluating this compound in vitro.

Application Notes and Protocols for Cyclapolin 9 in the Study of Mitotic Spindle Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclapolin 9 is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that plays a pivotal role in the regulation of mitosis.[1][2] With an in vitro IC50 of 500 nM for PLK1, this compound serves as a valuable chemical tool for investigating the molecular mechanisms underpinning mitotic spindle formation and function.[1][2] Its high selectivity makes it a precise probe for dissecting PLK1-specific pathways in cell division. This document provides detailed application notes and experimental protocols for the use of this compound in studying mitotic spindle dynamics.

PLK1 is a master regulator of multiple stages of mitosis, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[1][2] Inhibition of PLK1 disrupts these processes, leading to mitotic arrest and the formation of characteristic abnormal mitotic spindles, most notably monopolar spindles. This phenotype arises from the failure of centrosome separation, a key step in establishing a bipolar spindle. By arresting cells in mitosis with defective spindles, this compound allows for the detailed examination of the cellular machinery and signaling pathways that ensure the fidelity of chromosome segregation.

Mechanism of Action

This compound exerts its effects by binding to the ATP-binding pocket of PLK1, thereby preventing the phosphorylation of its downstream substrates. This inhibition disrupts the intricate signaling cascade that governs the establishment of a bipolar mitotic spindle. Key consequences of PLK1 inhibition by this compound include:

-

Impaired Centrosome Maturation and Separation: PLK1 is essential for the recruitment of γ-tubulin and other proteins to the centrosome, a process crucial for microtubule nucleation and the formation of spindle poles. Inhibition of PLK1 prevents the proper separation of duplicated centrosomes, leading to the formation of a single spindle pole (monopolar spindle).

-

Defective Kinetochore-Microtubule Attachments: PLK1 activity is required for the stable attachment of microtubules to the kinetochores of sister chromatids. Disruption of this process activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of unattached or improperly attached kinetochores due to PLK1 inhibition activates the SAC, a surveillance mechanism that delays the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle.

Data Presentation

The following tables summarize the quantitative effects of this compound and other representative PLK1 inhibitors on various cell lines. This data is provided to guide initial experimental design.

Table 1: In Vitro and Cellular Activity of this compound

| Parameter | Value | Cell Lines | Exposure Time | Assay | Reference |

| PLK1 IC50 (in vitro) | 500 nM | - | - | Kinase Assay | [1][2] |

| Cytotoxicity IC50 | 24.8 µM | A549 | 72 hrs | MTT Assay | [1] |

| 6.6 µM | HeLa | 72 hrs | MTT Assay | [1] | |

| 7.7 µM | HT-29 | 72 hrs | MTT Assay | [1] |

Table 2: Representative Phenotypic Effects of PLK1 Inhibition on Mitotic Spindle Formation

Data presented in this table are representative of the effects of potent PLK1 inhibitors and should be used as a guideline for designing experiments with this compound. Optimal concentrations and endpoints should be determined empirically for each cell line and experimental condition.